molecular formula C12H18N2O5S3 B2776650 N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-57-3

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2776650
CAS No.: 1797838-57-3
M. Wt: 366.47
InChI Key: WMHDLUKHLFIFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many important molecules .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a sulfonyl group, which is in turn connected to a thiophene ring. The exact 3D structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups and the amide might confer solubility in polar solvents .

Scientific Research Applications

Synthesis and Molecular Docking

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide analogs have been synthesized using both conventional and microwave-assisted protocols. These compounds demonstrated inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). A particular compound exhibited notable activity against these enzymes, underscoring the importance of structure-activity relationship (SAR) studies and molecular docking to explore binding modes (Virk et al., 2018).

Anticancer Activity

Novel derivatives incorporating the this compound motif have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, such as MCF7. Some compounds outperformed the reference drug Doxorubicin in terms of IC50 values, highlighting their potential as therapeutic agents against cancer (Al-Said et al., 2011).

Pharmacological Characterization

Compounds structurally related to this compound have been pharmacologically characterized as κ-opioid receptor (KOR) antagonists. They exhibit high affinity and selectivity for KORs, demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Antibacterial Activity

Derivatives bearing the this compound structure have been synthesized and evaluated for antibacterial activity. These compounds showed moderate to potent inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Molecular Hybridization for Hepatocellular Carcinoma

A study investigated the cytotoxic effects of sulfonamide-derived isatins, related to this compound, on hepatocellular carcinoma cell lines. The compounds exhibited variable cytotoxicity, with some showing significant anticancer potential and safety profiles, suggesting their utility in HCC management (Eldeeb et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are active in the central nervous system, and thiophene rings are found in various drugs with diverse mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could be vast and would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHDLUKHLFIFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.